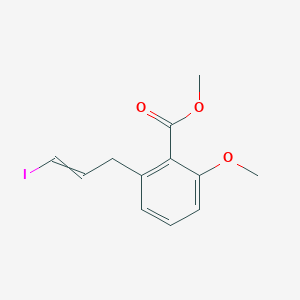

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate

Description

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is a benzoate ester featuring a 6-methoxy group and a 3-iodoprop-2-en-1-yl substituent at the 2-position. The iodine atom in the propenyl chain enhances its reactivity in cross-coupling reactions, making it valuable for synthesizing complex organic frameworks, such as macrocycles or pharmaceutical intermediates.

Properties

CAS No. |

624727-25-9 |

|---|---|

Molecular Formula |

C12H13IO3 |

Molecular Weight |

332.13 g/mol |

IUPAC Name |

methyl 2-(3-iodoprop-2-enyl)-6-methoxybenzoate |

InChI |

InChI=1S/C12H13IO3/c1-15-10-7-3-5-9(6-4-8-13)11(10)12(14)16-2/h3-5,7-8H,6H2,1-2H3 |

InChI Key |

ZENQLONROXFMHR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)OC)CC=CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxybenzoic acid and 3-iodoprop-2-en-1-ol.

Esterification: The 6-methoxybenzoic acid is first esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 6-methoxybenzoate.

Alkylation: The methyl 6-methoxybenzoate is then subjected to alkylation with 3-iodoprop-2-en-1-ol under basic conditions, typically using a base like potassium carbonate, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The process would involve:

Bulk Esterification: Large-scale esterification using industrial reactors.

Continuous Alkylation: Continuous flow alkylation processes to ensure high yield and purity.

Purification: The final product would be purified using techniques such as recrystallization or chromatography to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: The double bond in the prop-2-en-1-yl group can be reduced to form saturated derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of saturated benzoate derivatives.

Scientific Research Applications

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Industrial Applications: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the methoxybenzoate moiety play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s effects are mediated through its ability to form covalent bonds or reversible interactions with its targets.

Comparison with Similar Compounds

Research Findings and Implications

- Macrocyclization Utility : Iodinated benzoates like 1.119a–p are critical in tandem ene–yne cross-coupling/reduction reactions, forming 14–22-membered macrocycles. The target compound’s iodine atom positions it as a candidate for analogous reactions .

- Medicinal Chemistry : Compounds with methoxy and halogenated substituents (e.g., ’s chromen derivatives) show bioactivity in Alzheimer’s drug discovery. The target compound’s iodine may enhance binding to metal-containing enzymes .

- Stability Considerations : Iodo compounds are light-sensitive; storage as oils (common for analogs) suggests refrigeration and inert atmospheres are necessary .

Biological Activity

Methyl 2-(3-iodoprop-2-en-1-yl)-6-methoxybenzoate is a compound of growing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the introduction of an iodopropene moiety into a methoxybenzoate framework. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as:

- Esterification : Using acid chlorides or anhydrides to form the ester bond.

- Iodination : Employing iodine or iodinating agents to introduce the iodine atom at the desired position on the propene chain.

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral potential. Research has shown that compounds with similar structures exhibit significant inhibitory effects on HIV reverse transcriptase (RT). For instance, related compounds have demonstrated an EC50 value of 0.21 μM against HIV, indicating a strong antiviral efficacy .

The mechanism behind this activity often involves the inhibition of viral replication by targeting key enzymes essential for the viral life cycle. The compound's structure allows it to interact effectively with these enzymes, thereby disrupting their function.

Anti-inflammatory Activity

Recent studies have also indicated that this compound may possess anti-inflammatory properties. In vitro assays have shown that it can inhibit the expression of matrix metalloproteinases (MMPs), which are implicated in inflammatory processes and tissue degradation . This activity suggests potential therapeutic applications in conditions such as osteoarthritis.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound, yielding promising results:

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Enzymes : By binding to active sites on viral enzymes, preventing their function.

- Regulation of Gene Expression : Modulating the expression of genes involved in inflammation and tissue degradation.

- Impact on Signaling Pathways : Interfering with pathways such as MAPK, which are crucial for cellular responses to inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.